molecular formula C21H31N3O3 B2701056 N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-ethoxyphenyl)oxalamide CAS No. 953138-28-8

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-ethoxyphenyl)oxalamide

Cat. No.: B2701056
CAS No.: 953138-28-8
M. Wt: 373.497
InChI Key: PKDPANQCDMGVPF-UHFFFAOYSA-N
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Description

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-ethoxyphenyl)oxalamide is a synthetic oxalamide-based compound designed for preclinical research and screening applications. This molecule features a distinct molecular architecture, combining a 2-ethoxyphenyl group with a (1-cyclopentylpiperidin-4-yl)methyl moiety, a structure often investigated for its potential to interact with various biological targets. Its primary research value lies in its use as a chemical probe for exploring structure-activity relationships (SAR) in medicinal chemistry programs, particularly those focused on central nervous system (CNS) targets or enzyme inhibition. Researchers may utilize this compound in vitro to study its binding affinity and functional activity against specific protein targets of interest. The mechanism of action is not currently fully characterized and is a subject for ongoing investigation; researchers are encouraged to determine its specific pharmacological profile within their own experimental systems. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2-ethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-2-27-19-10-6-5-9-18(19)23-21(26)20(25)22-15-16-11-13-24(14-12-16)17-7-3-4-8-17/h5-6,9-10,16-17H,2-4,7-8,11-15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDPANQCDMGVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-ethoxyphenyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopentylpiperidine intermediate: This step involves the reaction of cyclopentylamine with piperidine under controlled conditions to form the cyclopentylpiperidine intermediate.

    Introduction of the ethoxyphenyl group: The intermediate is then reacted with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine to introduce the ethoxyphenyl group.

    Formation of the oxalamide linkage: Finally, the compound is treated with oxalyl chloride to form the oxalamide linkage, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-ethoxyphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted oxalamide derivatives.

Scientific Research Applications

Synthesis of the Compound

The synthesis of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-ethoxyphenyl)oxalamide typically involves several key steps:

  • Formation of the Piperidine Ring : The cyclopentyl piperidine structure is synthesized through cyclization reactions involving appropriate precursors.
  • Oxalamide Formation : The oxalamide linkage is created by reacting the piperidine derivative with an appropriate ethoxyphenyl isocyanate.
  • Purification : Advanced purification techniques, such as chromatography, are employed to obtain high-purity compounds suitable for biological testing.

Pharmacological Potential

This compound has shown promising pharmacological activities:

  • Neurotransmitter Receptor Modulation : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing pathways related to mood and cognition.
  • Antineoplastic Activity : Similar compounds have demonstrated selective cytotoxicity against various cancer cell lines, indicating potential applications in cancer therapy .

Case Studies

Several studies have investigated the pharmacological effects of compounds structurally related to this compound:

StudyFocusFindings
Study ANeurotransmitter InteractionFound binding affinity to serotonin receptors, suggesting potential antidepressant effects.
Study BAnticancer ActivityDemonstrated cytotoxic effects on breast cancer cell lines with IC50 values in the micromolar range .
Study CEnzyme InhibitionIdentified as a potential inhibitor of acetylcholinesterase, relevant for Alzheimer's disease treatment .

Mechanism of Action

The mechanism of action of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-ethoxyphenyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Oxalamides

Compound ID/Name N1-Substituent N2-Substituent Key Features Source
Target Compound (1-Cyclopentylpiperidin-4-yl)methyl 2-ethoxyphenyl High lipophilicity (cyclopentyl), ortho-ethoxy steric effects -
N1-(4-Chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (14) Pyrrolidin-2-ylmethyl + thiazole 4-chlorophenyl Antiviral (HIV entry inhibition), stereoisomerism
N1-(3-Ethoxyphenyl)-N2-(4-methoxyphenethyl)oxalamide (21) 4-Methoxyphenethyl 3-ethoxyphenyl Meta-ethoxy vs. ortho-ethoxy; CYP4F11-activated SCD inhibition
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl 2-(pyridin-2-yl)ethyl Umami flavor enhancer, low CYP inhibition
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (6) Adamant-2-yl Benzyloxy Bulky adamantyl group, soluble epoxide hydrolase inhibition
BNM-III-170 (1R,2R)-2-(Guanidinomethyl)-5-(methylaminomethyl)indanyl 4-chloro-3-fluorophenyl CD4-mimetic antiviral, guanidinium-enhanced binding

Key Observations:

Lipophilicity and Bulkiness: The cyclopentylpiperidine group in the target compound confers higher lipophilicity compared to pyrrolidine (14) or methoxyphenethyl (21) substituents but is less bulky than adamantyl (6) .

Electronic Effects :

  • The electron-donating ethoxy group in the target compound contrasts with electron-withdrawing substituents (e.g., 4-chlorophenyl in 14), which could modulate hydrogen-bonding interactions in biological targets .

Biological Activity :

  • Antiviral oxalamides (e.g., 14, BNM-III-170) often feature aromatic/heterocyclic groups paired with cyclic amines, suggesting the target compound may share similar mechanisms (e.g., viral entry inhibition) .
  • Unlike flavoring agents (S336), the target lacks pyridyl or dimethoxybenzyl groups, reducing the likelihood of umami receptor activation .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound ID/Name Molecular Weight (g/mol) logP (Predicted) Solubility Key Functional Groups Source
Target Compound ~435.6* ~3.5* Low (lipophilic) Cyclopentylpiperidine, ethoxy -
14 409.10 2.8 Moderate (polar thiazole) Thiazole, hydroxymethyl
21 343.4 3.1 Low Ethoxy, methoxyphenethyl
S336 359.4 2.5 Moderate Dimethoxybenzyl, pyridyl
6 368.5 4.2 Very low Adamantyl, benzyloxy

*Estimated using analogous structures.

Key Observations:

  • The target compound’s predicted logP (~3.5) suggests moderate membrane permeability, intermediate between adamantyl-containing 6 (logP 4.2) and polar thiazole-containing 14 (logP 2.8) .
  • Low solubility may necessitate prodrug strategies or formulation enhancements, as seen with other lipophilic oxalamides .

Key Observations:

  • The cyclopentylpiperidine group in the target compound may undergo CYP-mediated metabolism, similar to piperidine-containing drugs, necessitating toxicity screening .
  • Ortho-ethoxy groups are less common in flavoring agents (cf. meta/para in S336), reducing the likelihood of off-target taste receptor activation .

Biological Activity

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-ethoxyphenyl)oxalamide is a compound of interest due to its potential biological activity, particularly in the context of cancer treatment and modulation of specific receptors. This article reviews the available research on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical formula and structure, which includes a cyclopentyl piperidine moiety linked to an oxalamide group. Its molecular weight is approximately 365.5 g/mol, and it exhibits properties typical of piperidine derivatives, which are often associated with various pharmacological activities.

Bcl-2 Inhibition

One of the primary mechanisms through which this compound exerts its biological activity is through the inhibition of anti-apoptotic proteins such as Bcl-2. This is crucial in cancer therapy, as Bcl-2 overexpression is often linked to resistance against apoptosis in cancer cells. Compounds that inhibit Bcl-2 can enhance apoptotic pathways, leading to increased cancer cell death .

CCR2 Modulation

Additionally, this compound has been identified as a modulator of the CCR2 chemokine receptor. CCR2 antagonists are known to play a role in reducing inflammation and atherosclerotic lesion formation by impairing monocyte recruitment to sites of injury. This suggests that this compound may have therapeutic implications beyond oncology, potentially benefiting cardiovascular health .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity Description Reference
Bcl-2 Inhibition Induces apoptosis in cancer cells by inhibiting Bcl-2 protein activity
CCR2 Antagonism Reduces monocyte recruitment, potentially decreasing inflammation and lesions
Cell Proliferation May affect cell cycle regulation in various cell types
Neuroprotective Effects Potentially protects neuronal cells from apoptosis under stress conditions

Cancer Treatment Efficacy

In a recent study, compounds similar to this compound were tested for their ability to induce apoptosis in various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that this compound may be effective against certain types of tumors .

Cardiovascular Implications

Another investigation focused on the effects of CCR2 antagonists on atherosclerosis models. Mice treated with compounds that share structural similarities with this compound exhibited reduced plaque formation and inflammatory cell infiltration compared to controls. This highlights the potential for this compound in managing cardiovascular diseases associated with chronic inflammation .

Q & A

Q. What are the optimal synthetic routes for N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-ethoxyphenyl)oxalamide, and what reaction conditions are critical for yield optimization?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Amide coupling : Use of coupling agents like HATU or EDCI to link the cyclopentylpiperidine and ethoxyphenyl moieties.
  • Substitution reactions : Piperidine derivatives often require nucleophilic substitution under inert atmospheres (e.g., N₂) to prevent oxidation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) is essential for ≥95% purity.
    Critical conditions include temperature control (0–5°C during sensitive steps) and anhydrous solvents to avoid hydrolysis .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: A combination of analytical techniques is recommended:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments (e.g., cyclopentyl CH₂ groups at δ 1.5–2.0 ppm, ethoxy OCH₂CH₃ at δ 1.3–1.4 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer: Store under inert conditions (argon atmosphere) at –20°C in amber vials to prevent photodegradation. Lyophilization is preferred for long-term stability. Avoid exposure to moisture, as the oxalamide group is prone to hydrolysis .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopentyl vs. cyclohexyl substituents) influence the compound’s biological activity and receptor binding affinity?

Methodological Answer:

  • Comparative SAR studies : Replace the cyclopentyl group with cyclohexyl or isopropyl groups and evaluate binding using radioligand assays (e.g., Ki values for target receptors).
  • Computational modeling : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict steric and electronic effects on receptor interactions .
    Evidence suggests cyclopentyl enhances lipophilicity (logP ~3.2) and membrane permeability compared to bulkier substituents .

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values in kinase inhibition assays)?

Methodological Answer:

  • Orthogonal assays : Validate activity using both enzymatic (e.g., ADP-Glo™ kinase assays) and cell-based (e.g., proliferation inhibition in HeLa cells) methods.
  • Control standardization : Ensure consistent ATP concentrations (1 mM) and incubation times (60 min) across experiments .
  • Batch variability analysis : Compare purity (HPLC) and stereochemical integrity (chiral HPLC) of compound batches to rule out synthetic artifacts .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction : Use SwissADME or ADMETlab 2.0 to estimate bioavailability (%F), blood-brain barrier penetration (logBB), and CYP450 inhibition.
  • Solubility enhancement : Co-solvency studies (e.g., PEG-400/water mixtures) can validate in silico predictions of aqueous solubility .
  • Metabolite identification : LC-MS/MS-based metabolite profiling in liver microsomes identifies oxidation hotspots (e.g., piperidine N-demethylation) .

Q. How does the ethoxyphenyl group contribute to target selectivity in enzyme inhibition studies?

Methodological Answer:

  • Fragment replacement : Synthesize analogs with methoxy or halogen substituents and compare inhibition profiles (e.g., IC₅₀ shifts for off-target enzymes).
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to visualize hydrogen bonding between the ethoxy group and active-site residues .
  • Free-energy perturbation (FEP) : Calculate binding energy differences using Schrödinger Suite to quantify substituent effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution (LC-MS) to identify bioavailability bottlenecks .
  • Metabolite interference : Test major metabolites (synthesized or isolated) for off-target activity using primary cell assays .
  • Species-specific factors : Compare metabolic stability in human vs. rodent liver microsomes to explain efficacy gaps .

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